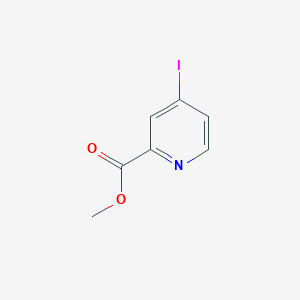
1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
This involves the methods and procedures used to create the compound. It can include the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the final product .Molecular Structure Analysis
This involves determining the physical arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- A study by Khalifa, Al-Omar, and Taha (2017) explored the synthesis of new 2-alkyloxypyridine-3-carbonitriles linked pyrenyl-pyrazole functions using 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde with different methyl aryl ketones (Khalifa, Al-Omar, & Taha, 2017).
Crystal Structure Analysis
- Loh et al. (2013) utilized this compound in the synthesis of four pyrazole compounds, which were further characterized by X-ray single crystal structure determination (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Synthesis and Characterization of Chalcones
- Another study by Khalifa, Al-Omar, and Ali (2017) focused on the synthesis and characterization of pyrenyl–pyrazole based chalcones using this compound (Khalifa, Al-Omar, & Ali, 2017).
Exploration of Anticonvulsant and Analgesic Properties
- Viveka et al. (2015) designed and synthesized new compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, investigating their anticonvulsant and analgesic activities (Viveka, Dinesha, Shama, Naveen, Lokanath, & Nagaraja, 2015).
Synthesis of Symmetric 1,4-Dihydropyridines
- A study by Thakrar et al. (2012) demonstrated the synthesis of 1,4-dihydropyridines bearing a pyrazole moiety, highlighting the use of this compound in this process (Thakrar, Bavishi, Bhavsar, Parekh, Vala, Radadiya, Parmar, Savant, & Shah, 2012).
Investigation of
Antimicrobial Activity6. Hamed et al. (2020) synthesized chitosan Schiff bases using pyrazole derivatives, including this compound, and evaluated their antimicrobial activities (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
QSAR Study of Derivatives
- Kapase (2021) focused on the microwave-assisted synthesis of 1-substituted-3-aryl-1H-pyrazole-4-carbaldehyde derivatives, conducting a Quantitative Structure-Activity Relationship (QSAR) study on these compounds (Kapase, 2021).
Synthesis of Novel Pyrazole Derivatives
- The synthesis of novel pyrazole derivatives using this compound was conducted by Hu et al. (2010), contributing to the development of new chemical entities (Hu, Ge, Ding, & Zhang, 2010).
Development of Non-Linear Optical (NLO) Materials
- Lanke and Sekar (2016) synthesized a series of pyrazole-based derivatives and explored their potential as non-linear optical materials with large stokes shift and solid state emissions (Lanke & Sekar, 2016).
Wirkmechanismus
Target of Action
Related compounds such as 1-(3-chlorophenyl)piperazine and carbonyl cyanide m-chlorophenyl hydrazone have been studied extensively. These compounds interact with various receptors and enzymes, indicating that 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde may have similar targets.
Mode of Action
For instance, 1-(3-chlorophenyl)piperazine has been reported to act as an agonist at most serotonin receptors . It’s also known to induce headaches in humans and has been used for testing potential antimigraine medications .
Biochemical Pathways
Related compounds such as hydrazine-coupled pyrazoles have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that this compound could potentially interact with similar biochemical pathways.
Pharmacokinetics
A study on linezolid, a synthetic antibiotic, suggests that drug-drug interactions can significantly affect the pharmacokinetics of certain compounds . This could potentially apply to this compound as well.
Result of Action
For instance, 1-(3-chlorophenyl)piperazine is known to induce headaches in humans and has been used for testing potential antimigraine medications .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-2-1-3-10(4-9)13-6-8(7-14)5-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXGTPGACUQZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640861 | |
| Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400877-26-1 | |
| Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of the studied bipyrazole compounds, and what makes these compounds interesting for insecticidal applications?
A: this compound (compound 4 in the study) serves as a crucial building block in the multi-step synthesis of the novel bipyrazole compounds []. The synthesis starts with this aldehyde undergoing a Claisen-Schmidt reaction with 1-(3-(trifluoromethyl) phenyl) ethanone. This reaction forms a substituted arylketene, which then undergoes cyclization with hydrazine hydrate to generate the central 3-(3-trifluoromethylphenyl)-5-(3-chlorophenyl-1H-pyrazol)-4,5-dihydropyrazole structure. This molecule is then further reacted with various isocyanates to create a series of 15 novel bipyrazole compounds (ZJ1-15).
Q2: What structural characterization data was used to confirm the identity of the synthesized this compound and the final bipyrazole compounds?
A: The researchers primarily employed Mass Spectrometry (MS) and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm the structures of all synthesized compounds, including this compound and the final bipyrazole compounds []. These techniques provide information about the molecular weight, elemental composition, and proton environments within the molecules, allowing for structural elucidation and confirmation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[4-(Benzyloxy)phenyl]oxan-4-ol](/img/structure/B1358787.png)





